molecular formula C10H15BrN2 B1399107 N-((5-bromopyridin-3-yl)methyl)butan-1-amine CAS No. 1179257-33-0

N-((5-bromopyridin-3-yl)methyl)butan-1-amine

Cat. No.: B1399107
CAS No.: 1179257-33-0
M. Wt: 243.14 g/mol
InChI Key: PIQPPASXJLATMX-UHFFFAOYSA-N
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Description

“N-((5-bromopyridin-3-yl)methyl)butan-1-amine” is a chemical compound with the molecular formula C10H15BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a bromine atom attached to the 5th position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a bromine atom attached at the 5th position and a butan-1-amine group attached via a methylene bridge . The presence of the bromine atom and the amine group can significantly influence the chemical properties of the compound .

Scientific Research Applications

1. Catalytic Applications

N-((5-bromopyridin-3-yl)methyl)butan-1-amine and its derivatives have been explored in the field of catalysis. For instance, a study demonstrated the use of a palladium-Xantphos complex for the selective amination of polyhalopyridines, which is a key step in various synthetic processes (Ji, Li, & Bunnelle, 2003). Additionally, copper catalysis has been employed for the amination of aryl halides, including bromopyridine derivatives, showcasing the potential of these compounds in organic synthesis (Lang, Zewge, Houpis, & VolanteRalph, 2001).

2. Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex molecules. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in pharmaceuticals, was achieved through a process involving amines like butan-1-amine (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

3. Mechanistic Studies in Chemistry

Researchers have investigated the mechanisms of reactions involving compounds like this compound. A study examined the mechanism of intramolecular amination in N-(3-bromopyridin-2-yl)azaheteroarylamines, providing insights into reaction pathways in organic chemistry (Loones, Maes, Herrebout, Dommisse, Lemiére, & Veken, 2007).

4. Biochemical Research

In biochemical research, derivatives of butan-1-amine, a related compound, have been synthesized and their cytotoxicity against cancer cells was evaluated, indicating the potential biomedical applications of these chemicals (Chiang, Pei, Chen, Huang, Lin, Yen, & Yu, 2009).

5. Material Science and Catalysis

Further applications in material science and catalysis are evident, where group 10 metal aminopyridinato complexes, involving aminopyridines, were synthesized and studied for their catalytic properties (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-2-3-4-12-6-9-5-10(11)8-13-7-9/h5,7-8,12H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQPPASXJLATMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734084
Record name N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179257-33-0
Record name N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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